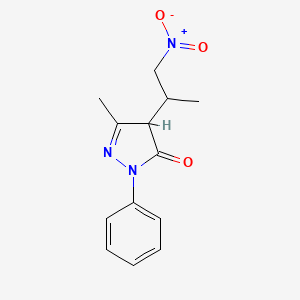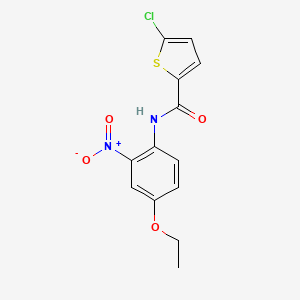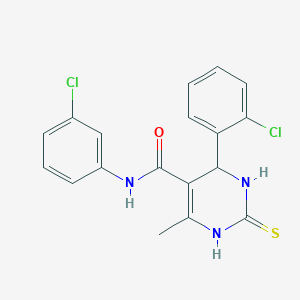
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MNPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPN is a pyrazolone derivative that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用機序
The mechanism of action of 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, studies have shown that 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one may exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the suppression of nuclear factor-kappa B (NF-κB) activation. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to exhibit several biochemical and physiological effects. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in vitro. Furthermore, 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
実験室実験の利点と制限
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is readily synthesized through several methods, making it easily accessible for research purposes. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to exhibit potent biological activities, making it a promising candidate for drug development and as a research tool. However, 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one research. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be further optimized for drug development, and its potential as a fluorescent probe in biological imaging can be explored. Furthermore, the mechanism of action of 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be further elucidated, and its potential as a catalyst in organic synthesis can be studied. Overall, 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has significant potential for scientific research and warrants further investigation.
合成法
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been synthesized through several methods, including the reaction of 4-nitroacetophenone with ethyl acetoacetate, followed by reduction and cyclization. Another method involves the reaction of 4-nitroacetophenone with 2-methyl-1-nitroethene, followed by reduction and cyclization. These methods have been optimized to produce high yields of 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
科学的研究の応用
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities, making it a promising candidate for drug development. Furthermore, 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic synthesis.
特性
IUPAC Name |
5-methyl-4-(1-nitropropan-2-yl)-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9(8-15(18)19)12-10(2)14-16(13(12)17)11-6-4-3-5-7-11/h3-7,9,12H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRDEESSCJSTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(C)C[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5315102 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5111196.png)
![methyl 4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B5111201.png)
![2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)

![4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5111214.png)
![diethyl [4-(2,4-dimethylphenoxy)butyl]malonate](/img/structure/B5111222.png)
![N-(3,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5111231.png)
![3,4-dichloro-N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5111240.png)
![N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111246.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-bromobenzamide](/img/structure/B5111260.png)
![2-[4-(2-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5111268.png)

![3-(4-methoxyphenyl)-11-(2-propoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111279.png)
![N-{[benzyl(propyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5111289.png)